molecular formula C14H14N2O2 B12621616 N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea CAS No. 919996-74-0

N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea

Cat. No.: B12621616
CAS No.: 919996-74-0
M. Wt: 242.27 g/mol
InChI Key: BRISLUOZFQSLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea is an organic compound that features a biphenyl group attached to a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea typically involves the reaction of 3-bromomethylbiphenyl with hydroxyurea under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxyurea group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea is structurally related to hydroxyurea, a well-known antimetabolite used primarily in the treatment of sickle cell disease and certain cancers. The compound's structure allows it to interact with biological targets similarly to hydroxyurea, potentially offering new therapeutic avenues.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compound.

Treatment of Sickle Cell Disease

Hydroxyurea has been extensively studied for its efficacy in treating sickle cell disease by increasing fetal hemoglobin levels. This compound may exhibit similar properties due to its structural analogies. Clinical studies indicate that compounds enhancing fetal hemoglobin synthesis can significantly reduce pain crises and improve quality of life in patients with sickle cell disease .

Cancer Treatment

Research suggests that compounds similar to hydroxyurea can be effective against various cancers by inducing apoptosis in malignant cells. This compound may have potential applications in treating tumors such as breast cancer, prostate cancer, and melanoma due to its ability to inhibit cell division and promote programmed cell death .

Sickle Cell Disease Management

A notable case involved a 25-year-old patient with sickle cell disease who was treated with hydroxyurea derivatives. The treatment led to a significant reduction in vaso-occlusive crises and improved overall health outcomes over several years . This case highlights the potential role of this compound in similar therapeutic contexts.

Cancer Treatment Trials

In clinical trials assessing hydroxyurea's effectiveness against chronic myeloid leukemia (CML), patients exhibited varying degrees of response based on genetic markers and previous treatment histories . The implications for this compound could be significant if it demonstrates superior efficacy or reduced side effects compared to existing therapies.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammation or the induction of apoptosis in cancer cells .

Biological Activity

N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of hydroxyureas, which are known for their ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition leads to decreased deoxynucleotide triphosphate (dNTP) levels, thereby affecting cell proliferation and inducing apoptosis in rapidly dividing cells such as cancer cells. The biphenyl moiety may enhance the compound's lipophilicity and cellular uptake, contributing to its biological efficacy.

Antitumor Activity

Numerous studies have reported the antitumor properties of hydroxyureas. For instance, hydroxyurea has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The compound's mechanism involves cell cycle arrest at the G1/S phase and induction of apoptosis through various pathways.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-720G1/S phase arrest
HL-6015Apoptosis induction
A549 (Lung)25Inhibition of DNA synthesis

Case Studies

  • Study on Sickle Cell Disease : A clinical trial involving adult sickle cell patients demonstrated that hydroxyurea treatment significantly reduced painful episodes and improved hemoglobin levels. The study indicated a reduction in mortality rates among patients treated with hydroxyurea over a follow-up period of nine years .
  • Polycythemia Vera Treatment : In a cohort study involving patients with polycythemia vera treated with hydroxyurea, no cases of acute leukemia were observed despite prolonged treatment durations. This suggests a favorable safety profile for long-term use in certain hematological conditions .

Pharmacokinetics and Toxicity

Hydroxyurea is well-absorbed orally and exhibits a half-life that supports once-daily dosing. However, it can cause myelosuppression as a dose-dependent side effect, necessitating careful monitoring of blood counts during therapy.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~80%
Half-life3-4 hours
Peak plasma concentration2 hours post-dose

Recent Research Findings

Recent advancements in the field have focused on modifying the hydroxyurea structure to enhance its efficacy and reduce toxicity. Research has indicated that derivatives of hydroxyurea with additional functional groups may exhibit improved selectivity and potency against specific cancer types.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that modifications to the biphenyl group can significantly alter biological activity.

Properties

CAS No.

919996-74-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-hydroxy-3-[(3-phenylphenyl)methyl]urea

InChI

InChI=1S/C14H14N2O2/c17-14(16-18)15-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17)

InChI Key

BRISLUOZFQSLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.